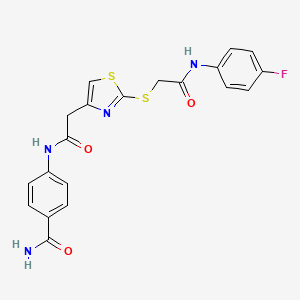
4-(2-(2-((2-((4-氟苯基)氨基)-2-氧代乙基)硫)噻唑-4-基)乙酰氨基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C20H17FN4O3S2 and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白酶体靶向嵌合体 (PROTACs) 开发
该化合物被设计为组蛋白脱乙酰酶-3 (HDAC3) 的选择性降解剂。PROTACs 是一种很有前途的技术,可以通过蛋白质降解来修饰目标蛋白 (POIs)。尽管该化合物对 HDAC3 显示出IC50 值为3.4 µM,但它并未对目标 HDACs 表现出降解作用 .
抗肿瘤活性
噻唑衍生物,包括与所讨论化合物类似的化合物,已对其体外抗肿瘤活性进行了评估,针对癌细胞系。 需要进一步研究其作为抗癌剂的潜力 .
表观遗传调控和基因表达
I 类组蛋白脱乙酰酶 (HDACs) 在基因表达调控和细胞增殖中起着至关重要的作用。 其表观遗传活性的失调与包括癌症在内的各种疾病有关。 该化合物与 HDACs 的相互作用可能为表观遗传疗法提供见解 .
HDAC 抑制剂 (HDACis)
鉴于其结构特征,该化合物可以作为潜在的 HDAC 抑制剂进行探索。 HDACis 已被证明具有作为抗癌治疗剂的潜力。 了解其结合相互作用和选择性特征对于药物开发至关重要 .
克服耐药性
抗癌药物耐药性仍然是一个重大挑战。 研究该化合物是否可以克服耐药机制可能导致新的治疗策略 .
构效关系 (SAR) 研究
研究人员可以通过合成在不同位置进行修饰的类似物来探索该化合物的 SAR。 通过系统地改变官能团,他们可以确定负责其生物活性的关键结构特征 .
作用机制
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that certain 2-aminothiazole derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics
Biochemical Pathways
Given the potential inhibition of tubulin polymerization, it is likely that this compound affects the microtubule dynamics within cells, which are crucial for cell division and structure .
Result of Action
Given the potential inhibition of tubulin polymerization, it is likely that this compound could disrupt cell division and structure, potentially leading to cell death .
属性
IUPAC Name |
4-[[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c21-13-3-7-15(8-4-13)24-18(27)11-30-20-25-16(10-29-20)9-17(26)23-14-5-1-12(2-6-14)19(22)28/h1-8,10H,9,11H2,(H2,22,28)(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAXPSIMSVTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
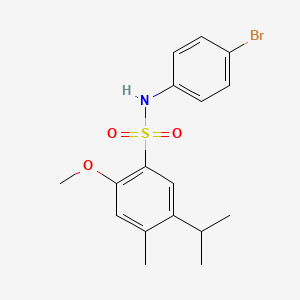
![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)
![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)
![3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2581667.png)
![2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2581668.png)
![Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2581669.png)

![(E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2581673.png)
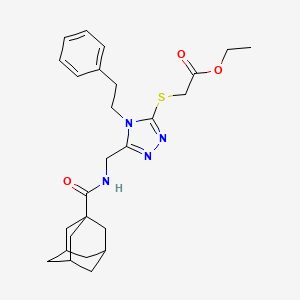
amine hydrochloride](/img/structure/B2581676.png)
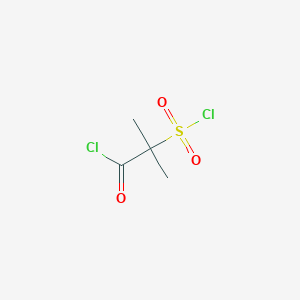
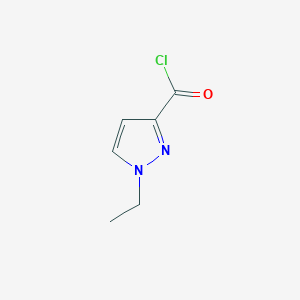
![3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2581680.png)
![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)
